molecular formula C13H16O3 B584760 (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 1353742-19-4

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

Cat. No.: B584760
CAS No.: 1353742-19-4
M. Wt: 220.268
InChI Key: LPHHAQDOQOLDFK-LOWDOPEQSA-N
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Description

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol, also known as 2-benzyloxy-3-methyl-6-oxabicyclo[3.1.0]hexan-2-ol, is a synthetic compound derived from the oxabicyclic ring system. It is a member of the cyclic ether family, and is used in a variety of scientific research applications. 1.0]hexan-2-ol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Research on organo-selenium compounds has demonstrated their utility in mediating radical ring-opening and intramolecular cyclization reactions. For example, selenium reagents have facilitated the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, showcasing the versatility of selenium in inducing diverse chemical transformations (Miao & Huang, 2009). Similarly, the synthesis of complex molecular frameworks like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane derivatives has been achieved through the 1,3-migration of benzyloxy groups in certain cation intermediates, highlighting the potential for constructing intricate molecular architectures (Mosimann & Vogel, 2000).

Applications in Drug Design and Material Science

The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to compounds like enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate, exemplifies the intricate synthetic strategies employed in drug design and development (Fernandez et al., 2008). Additionally, the synthesis of racemic 2-hydroxycyclohexane pyrimidine C-nucleoside analogues involves the opening of the oxirane ring of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, showcasing the adaptability of such frameworks in nucleoside analogue synthesis, which is crucial for developing novel therapeutic agents (Šála et al., 2004).

Properties

IUPAC Name

(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHAQDOQOLDFK-LOWDOPEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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